1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea
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Overview
Description
1-(1-Methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-phenoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindole derivatives.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in dimethylformamide (DMF).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or borane-tetrahydrofuran complex in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and phenoxyphenyl group contribute to its binding affinity and selectivity. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea can be compared with other urea derivatives and indole-based compounds:
Similar Compounds:
Uniqueness:
- The presence of the phenoxyphenyl group distinguishes it from other similar compounds, potentially enhancing its bioactivity and specificity.
- The combination of the indole ring and urea moiety provides a unique scaffold for the development of novel bioactive molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(4-phenoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25-15-20(19-9-5-6-10-21(19)25)24-22(26)23-16-11-13-18(14-12-16)27-17-7-3-2-4-8-17/h2-15H,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUGVISLTZIYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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